molecular formula C12H13NO5 B8327955 2-(2-Formyl-4-methoxyphenylamino)-2-oxoethyl acetate

2-(2-Formyl-4-methoxyphenylamino)-2-oxoethyl acetate

Cat. No. B8327955
M. Wt: 251.23 g/mol
InChI Key: GQOOFFLYDAJCIS-UHFFFAOYSA-N
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Patent
US09340527B2

Procedure details

The solution of 2-(2-formyl-4-methoxyphenylamino)-2-oxoethyl acetate (5 g, 0.02 mol) and ammonia (6.8 g, 0.4 mol, 20 eq) in EtOH (30 mL) was reacted under a high pressure (30 psi) at 135° C. for 5 h. After cooling to room temperature, the solvent was evaporated in vacuum. The residual aqueous solution was extracted with DCM (100 mL×3). The combined extracts were dried over anhydrous Na2SO4 and evaporated to dryness in vacuum. The crude product was purified by chromatography (eluting with DCM/MeOH=100/1) to give (6-methoxyquinazolin-2-yl)methanol (4.1 g, yield: 90%) as a white solid. 1HNMR (400 MHz, DMSO-d6) δ: 9.46 (s, 1H), 7.90 (d, J=8.8 Hz, 1H), 7.63 (d, J=8.8, 3.2 Hz, 1H), 7.52 (d, J=2.8 Hz, 1H), 5.34 (t, J=6.4 Hz, 1H), 4.72 (d, J=6.4 Hz, 2H), 3.91 (m, 3H); ESI-MS: m/z 191.1 ([M+1]+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=1[CH:17]=O)=O)(=O)C.[NH3:19]>CCO>[CH3:16][O:15][C:12]1[CH:11]=[C:10]2[C:9](=[CH:14][CH:13]=1)[N:8]=[C:6]([CH2:5][OH:4])[N:19]=[CH:17]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OCC(=O)NC1=C(C=C(C=C1)OC)C=O
Name
Quantity
6.8 g
Type
reactant
Smiles
N
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuum
EXTRACTION
Type
EXTRACTION
Details
The residual aqueous solution was extracted with DCM (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (eluting with DCM/MeOH=100/1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=NC(=NC2=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 107.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.